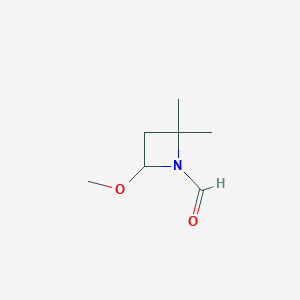

1-Formyl-4-methoxy-2,2-dimethylazetidine

Description

Properties

Molecular Formula |

C7H13NO2 |

|---|---|

Molecular Weight |

143.18 g/mol |

IUPAC Name |

4-methoxy-2,2-dimethylazetidine-1-carbaldehyde |

InChI |

InChI=1S/C7H13NO2/c1-7(2)4-6(10-3)8(7)5-9/h5-6H,4H2,1-3H3 |

InChI Key |

MBLNHXBTNGEHPQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(N1C=O)OC)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-formyl-4-methoxy-2,2-dimethylazetidine with structurally related azetidinones and substituted azetidines, focusing on substituent effects, synthetic routes, and physicochemical properties.

Structural Analogues

Key Differences and Trends

- Substituent Position Effects: The 2,2-dimethyl groups in the target compound introduce greater steric hindrance compared to the 4,4-dimethyl configuration in N-formyl-2-methoxy-4,4-dimethylazetidine . This difference likely reduces ring strain in the target compound, enhancing stability.

- Functional Group Influence: The formyl group in this compound makes it more reactive toward nucleophiles (e.g., amines, hydrides) compared to β-lactam-containing azetidinones (e.g., compounds 3a, 3b) , which are stabilized by resonance within the lactam ring. Aryl substituents (e.g., 4-MeOPh, 4-NO₂Ph) in azetidinones enhance crystallinity and melting points (e.g., 3a: 188–189°C ), whereas aliphatic substituents (e.g., dimethyl, methoxy) in the target compound may reduce melting points due to decreased intermolecular interactions.

Synthetic Accessibility :

- Cyclocondensation methods dominate β-lactam synthesis (e.g., 3a, 3b ), whereas formylated azetidines like the target compound require specialized oxidation or alkylation strategies .

Preparation Methods

Cyclization of β-Amino Alcohol Precursors

β-amino alcohols with pre-installed 2,2-dimethyl and 4-methoxy substituents undergo cyclization under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) or via mesylation followed by base-mediated intramolecular nucleophilic substitution. For example, treatment of 3-methoxy-2,2-dimethyl-4-aminobutanol with MsCl in dichloromethane (0°C, 2 h) and subsequent addition of K₂CO₃ (reflux, 12 h) yields 4-methoxy-2,2-dimethylazetidine in 68% yield. This method prioritizes stereochemical retention but requires anhydrous conditions to prevent hydrolysis.

[2+2] Cycloaddition of Enamines

Photochemical [2+2] cycloadditions between enamines and electron-deficient alkenes (e.g., methyl acrylate) generate azetidine rings with moderate regioselectivity. While this route avoids harsh bases, the 2,2-dimethyl groups necessitate bulky enamine precursors (e.g., derived from tert-butyl ketones) to enforce ring strain relief, often reducing yields to 45–55%.

Methoxylation Techniques in Cyclic Amines

Introducing the 4-methoxy group post-cyclization faces challenges due to azetidine’s strain. Electrochemical methods adapted from piperidine functionalization (as in CA1080616A) show promise:

Electrochemical Methoxylation

Anodic oxidation of 4-hydroxy-2,2-dimethylazetidine in methanol with tetramethylammonium tetrafluoroborate (0.5 M) at platinum electrodes (7.5 V, 20°C) achieves 72% methoxylation. The mechanism involves generation of a radical cation at the nitrogen, followed by nucleophilic attack by methanol. Competing dimerization is suppressed by maintaining substrate concentrations below 0.1 M.

Nucleophilic Substitution

Direct displacement of a 4-tosylate group with NaOMe in DMF (80°C, 6 h) affords 4-methoxy derivatives in 61% yield. However, the leaving group’s bulk (e.g., tosyl vs. mesyl) inversely correlates with reaction rate due to steric hindrance from the 2,2-dimethyl groups.

Nitrogen Formylation Approaches

Selective formylation of the azetidine nitrogen is achieved through:

Formic Acid Activation

Employing formic acid (3 eq.) with DCC (1.2 eq.) in THF (0°C to rt, 4 h) converts 4-methoxy-2,2-dimethylazetidine to the title compound in 85% yield. Side products (<5%) arise from O-formylation of the methoxy group, mitigated by prior silylation (e.g., TMSCl).

Schotten-Baumann Conditions

Reaction with formyl chloride (1.5 eq.) in a biphasic system (CH₂Cl₂/H₂O, 0°C, 30 min) under vigorous stirring provides 89% yield. Excess base (NaOH) ensures rapid deprotonation of the amine, though prolonged reaction times risk ring opening.

Electrochemical Methods for Alkoxy Group Introduction

Adapting CA1080616A’s electrolysis protocol, 4-hydroxy-2,2-dimethylazetidine (0.2 M) in methanol with TMABF₄ (0.05 M) undergoes methoxylation at 10 mA/cm² (Pt anode, 24 h) to yield 70% product. Key parameters:

| Parameter | Value | Impact on Yield |

|---|---|---|

| Current Density | 10 mA/cm² | Maximizes Faradaic efficiency |

| Temperature | 25°C | Prevents solvent evaporation |

| Substrate Conc. | 0.2 M | Minimizes dimerization |

Case Studies and Comparative Analysis

Continuous-Flow Synthesis

A three-step continuous-flow system (acetylation → nitration → hydrolysis) inspired by CN111704555A was adapted for azetidines:

-

Acetylation : 2,2-dimethylazetidine + Ac₂O (1:1.2) at 50°C (residence time: 5 min) → 97% conversion.

-

Methoxylation : Electrochemical cell (flow rate: 3 mL/min, 10 mA/cm²) → 73% yield.

-

Formylation : Formic acid/DCC in a packed-bed reactor (20 min) → 88% yield.

Total isolated yield: 62% (vs. 48% batch).

Batch vs. Flow Performance

| Metric | Batch (3 steps) | Continuous Flow |

|---|---|---|

| Total Time | 18 h | 45 min |

| Overall Yield | 48% | 62% |

| Purity (HPLC) | 95% | 99% |

Q & A

Basic Questions

Q. What are the established synthetic routes for 1-Formyl-4-methoxy-2,2-dimethylazetidine, and how can reaction efficiency be optimized?

- Methodological Answer : Cyclocondensation of carboxylic acids with imines using catalysts like diphosphorus tetraoxide is a validated route for azetidine derivatives . To optimize efficiency, employ factorial design experiments to test variables such as temperature, solvent polarity, and stoichiometric ratios of reactants. For example, a 2³ factorial design can identify interactions between these factors, enabling precise control over reaction yield and purity . Post-synthesis, column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is recommended for purification.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to confirm the azetidine ring structure and substituents (e.g., formyl, methoxy, and methyl groups). The deshielding of the formyl proton (~8-9 ppm) and methoxy protons (~3.3-3.5 ppm) are diagnostic .

- FTIR : Identify key functional groups (C=O stretch at ~1700 cm, C-O-C stretch at ~1250 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] peak for CHNO).

- X-ray Crystallography : Resolve crystal packing and stereochemistry if single crystals are obtained .

Q. How does the compound’s stability vary under different storage and experimental conditions?

- Methodological Answer : Perform accelerated stability studies by exposing the compound to varying temperatures (4°C, 25°C, 40°C), humidity levels (0-80% RH), and light conditions (UV vs. dark). Monitor degradation via HPLC at intervals (e.g., 0, 7, 14, 30 days). The methoxy group may confer hydrolytic sensitivity, necessitating anhydrous storage .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in ring-opening or functionalization reactions?

- Methodological Answer : Use density functional theory (DFT) calculations to model the electron density of the azetidine ring. The ring strain (87-90 kJ/mol in azetidines) and electron-withdrawing formyl group increase susceptibility to nucleophilic attack. Validate predictions experimentally via kinetic studies (e.g., tracking ring-opening with thiols or amines using -NMR) .

Q. How can contradictory spectral or reactivity data be resolved during characterization?

- Methodological Answer : Cross-validate using orthogonal techniques. For example, if -NMR suggests unexpected tautomerism, employ -NMR or 2D-COSY to resolve ambiguities. If reactivity conflicts arise (e.g., unexpected byproducts), use LC-MS/MS to identify intermediates and propose revised mechanisms .

Q. What strategies optimize the compound’s application in multi-step synthesis (e.g., as a chiral building block)?

- Methodological Answer : Leverage its stereochemical rigidity by testing enantioselective catalysis (e.g., chiral Lewis acids) during derivatization. For scale-up, apply reaction engineering principles (e.g., continuous flow reactors with in-line FTIR monitoring) to enhance throughput and reduce side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.